2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
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Overview
Description
2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a chloro substituent at the 6-position and an acetic acid moiety at the 3-position of the oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorophenol with chloroacetic acid in the presence of a base, leading to the formation of the oxazine ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-carbonyl)-1: This compound shares a similar oxazine ring structure but with different substituents.
N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide: Another related compound with variations in the functional groups attached to the oxazine ring.
Uniqueness
2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is unique due to its specific chloro and acetic acid substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-6-1-2-9-8(3-6)12-7(5-15-9)4-10(13)14/h1-3,7,12H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFMIUIAURTSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(O1)C=CC(=C2)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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